Methyl 2-methoxyquinoline-7-carboxylate
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Description
Methyl 2-methoxyquinoline-7-carboxylate (MMQC) is a chemical compound with the molecular formula C12H11NO3 .
Synthesis Analysis
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts, have been highlighted .Molecular Structure Analysis
The molecular structure of MMQC consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of MMQC is 217.22 .Physical and Chemical Properties Analysis
The physical and chemical properties of MMQC include a molecular weight of 217.22 and a molecular formula of C12H11NO3 .Scientific Research Applications
Metabolism and Microbial Studies
- Primaquine, a derivative of 6-methoxy-8-aminoquinoline, has been metabolically studied using microorganisms, leading to the isolation of metabolites similar in structure to methyl 2-methoxyquinoline-7-carboxylate (Clark, Huford, & McChesney, 1981).
Synthesis and Chemical Properties
- A study detailed the synthesis of 1-methoxyisoquinoline-3-carboxylic acid ester, a compound structurally related to this compound (Ture, Rubina, Rozhkov, & Kauss, 2011).
- Novel synthesis methods for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, structurally similar to this compound, have been developed, highlighting the chemical properties and structure of the compound (Kovalenko et al., 2019).
Antibacterial and Anticancer Activities
- A study on 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines revealed potent antibacterial activity against respiratory pathogens, showing potential for treatments involving structures related to this compound (Odagiri et al., 2013).
- Research on 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, similar to this compound, indicated significant anticancer activity against breast cancer cell lines (Gaber et al., 2021).
Spectroscopic and Molecular Studies
- Spectroscopic studies of 7-hydroxyquinoline, a compound related to this compound, in various matrices, revealed insights into its excited state proton transfer effect (Zhang et al., 2000).
Miscellaneous Applications
- A new quinoline derivative with a structure related to this compound exhibited cytotoxicity against human lung adenocarcinoma cell line A549 (Wang et al., 2011).
- In a study, 2-chloroquinolin-3-yl ester derivatives, structurally similar to this compound, were synthesized and evaluated for their antimicrobial and radical-scavenging activities (Tabassum et al., 2014).
Properties
IUPAC Name |
methyl 2-methoxyquinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-6-5-8-3-4-9(12(14)16-2)7-10(8)13-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLOIGJPEGXUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2)C(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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